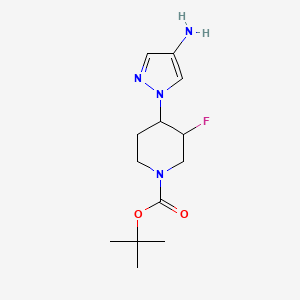

tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

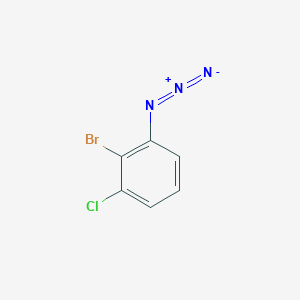

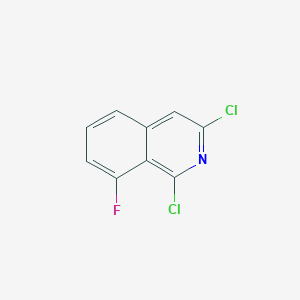

tert-Butyl-4-(4-Amino-1H-pyrazol-1-yl)-3-fluorpiperidin-1-carboxylat: ist eine heterocyclische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung zeichnet sich durch das Vorhandensein eines Piperidinrings aus, der mit einer Pyrazolylgruppe, einer Aminogruppe und einem Fluoratom substituiert ist. Die tert-Butylgruppe sorgt für sterische Hinderung, was die Reaktivität und Stabilität der Verbindung beeinflussen kann.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-4-(4-Amino-1H-pyrazol-1-yl)-3-fluorpiperidin-1-carboxylat umfasst typischerweise mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung von tert-Butyl-4-(4-Nitro-1H-pyrazol-1-yl)piperidin-1-carboxylat. Dieses Zwischenprodukt wird dann Reduktionsreaktionen unterzogen, um die Nitrogruppe in eine Aminogruppe umzuwandeln. Das Fluoratom kann durch nucleophile Substitutionsreaktionen unter Verwendung geeigneter Fluorierungsmittel eingeführt werden .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dazu gehört die Steuerung von Temperatur, Druck und Reaktionszeit sowie die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: tert-Butyl-4-(4-Amino-1H-pyrazol-1-yl)-3-fluorpiperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Nitrogruppe in Zwischenprodukten kann zu einer Aminogruppe reduziert werden.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Aminogruppe zu Nitroso- oder Nitroderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen anstelle des Fluoratoms einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird tert-Butyl-4-(4-Amino-1H-pyrazol-1-yl)-3-fluorpiperidin-1-carboxylat als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Zielstrukturen zu untersuchen. Ihr Fluoratom kann als Sonde in der Fluor-19-Kernresonanzspektroskopie (NMR) dienen und Einblicke in molekulare Wechselwirkungen und Dynamik liefern .

Medizin: In der pharmazeutischen Chemie könnte tert-Butyl-4-(4-Amino-1H-pyrazol-1-yl)-3-fluorpiperidin-1-carboxylat wegen seiner potenziellen therapeutischen Eigenschaften untersucht werden. Seine Fähigkeit, mit spezifischen biologischen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung .

Industrie: In der Industrie kann diese Verbindung bei der Herstellung von Spezialchemikalien und Materialien eingesetzt werden. Seine einzigartige Reaktivität und Stabilität machen es für verschiedene Anwendungen geeignet, einschließlich der Entwicklung neuer Materialien mit bestimmten Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-4-(4-Amino-1H-pyrazol-1-yl)-3-fluorpiperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminogruppe und das Fluoratom spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und beeinflussen die biologische Aktivität der Verbindung. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- tert-Butyl-4-(4-Amino-1H-pyrazol-1-yl)piperidin-1-carboxylat

- tert-Butyl-4-(4-Nitro-1H-pyrazol-1-yl)piperidin-1-carboxylat

- tert-Butyl-4-(4-Chlor-1H-pyrazol-1-yl)piperidin-1-carboxylat

Einzigartigkeit: tert-Butyl-4-(4-Amino-1H-pyrazol-1-yl)-3-fluorpiperidin-1-carboxylat ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen deutlich beeinflussen kann. Das Fluoratom kann die Stabilität und Lipophilie der Verbindung verbessern, wodurch sie für bestimmte Anwendungen im Vergleich zu ihren nicht fluorierten Analoga besser geeignet ist .

Eigenschaften

Molekularformel |

C13H21FN4O2 |

|---|---|

Molekulargewicht |

284.33 g/mol |

IUPAC-Name |

tert-butyl 4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C13H21FN4O2/c1-13(2,3)20-12(19)17-5-4-11(10(14)8-17)18-7-9(15)6-16-18/h6-7,10-11H,4-5,8,15H2,1-3H3 |

InChI-Schlüssel |

KQTNGQNVMJOMCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N2C=C(C=N2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)

![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)

![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)